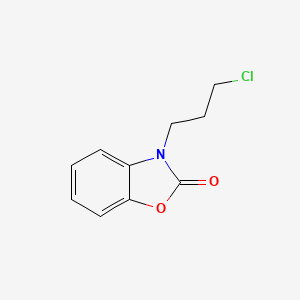

2(3H)-Benzoxazolone, 3-(3-chloropropyl)-

Description

3-(3-Chloropropyl)-2(3H)-benzoxazolone is a heterocyclic compound featuring a benzoxazolone core substituted with a 3-chloropropyl chain at the 3-position. Benzoxazolone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their structural versatility and diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects . The 3-chloropropyl substituent introduces a reactive alkyl chain, enabling further functionalization and modulation of biological activity. This compound has been synthesized via cesium fluoride–Celite-catalyzed N-alkylation and evaluated for cytotoxic effects against human cancer cell lines .

Propriétés

IUPAC Name |

3-(3-chloropropyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRABBWWLDWGYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434517 | |

| Record name | N-(3-chloropropyl)-2-benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18845-22-2 | |

| Record name | N-(3-chloropropyl)-2-benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- typically involves the acylation of 2-aminophenol with 3-chloropropionyl chloride, followed by cyclization in the presence of polyphosphoric acid . The reaction conditions generally include:

Temperature: Moderate heating to facilitate the cyclization process.

Solvent: Dichloromethane or other suitable organic solvents.

Catalyst: Polyphosphoric acid or other strong acids to promote cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2(3H)-Benzoxazolone, 3-(3-chloropropyl)- can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzoxazolone core can be oxidized under specific conditions to form corresponding oxides.

Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve moderate heating and the use of polar solvents.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzoxazolones depending on the nucleophile used.

Oxidation Reactions: Oxidized derivatives of the benzoxazolone core.

Reduction Reactions: Reduced forms of the compound with different functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

2(3H)-Benzoxazolone, 3-(3-chloropropyl)- has been investigated for several key applications:

Medicinal Chemistry

This compound serves as a scaffold for the development of new drug candidates due to its diverse biological activities:

- Antimicrobial Properties: The compound has shown potential against various bacterial strains, making it a candidate for antibiotic development .

- Analgesic and Anti-inflammatory Activities: Research indicates that derivatives of benzoxazolone can selectively inhibit COX enzymes, suggesting their use in pain management and inflammation treatment .

Case Study:

A study explored the synthesis of new derivatives based on benzoxazolone, demonstrating significant analgesic effects comparable to established NSAIDs like indomethacin .

Anticancer Research

The compound has been evaluated for its cytotoxic effects against cancer cell lines:

- Cytotoxicity Studies: Mannich bases derived from benzoxazolone were screened against MCF-7 (breast cancer) and M4A4 cell lines, showing promising results in inhibiting cell proliferation .

Data Table: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazolone Derivative A | MCF-7 | 15.2 |

| Benzoxazolone Derivative B | M4A4 | 10.5 |

Industrial Applications

In the chemical industry, 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is utilized as an intermediate in the synthesis of fine chemicals and materials:

- Material Development: Its unique properties allow it to be used in creating new polymers and materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Comparison

Key structural variations among benzoxazolone derivatives arise from substituents on the aromatic ring (e.g., 5-chloro, 6-bromo) and the nature of the side chain at the 3-position. Below is a comparative analysis:

Pharmacological Activity

Anticancer Effects :

- 3-(3-Chloropropyl)-2(3H)-benzoxazolone (compound 8 in ) demonstrated cytotoxic activity against four human cancer cell lines, likely due to the chloropropyl chain enhancing membrane permeability .

- In contrast, piperazinyl derivatives (e.g., compound 3 in ) showed anti-caspase-3 activity, suggesting divergent mechanisms of action .

- Anti-inflammatory and Analgesic Effects: Chlorzoxazone (5-chloro derivative) is a clinically approved muscle relaxant but lacks the alkyl chain necessary for enhanced receptor binding seen in 3-substituted derivatives . 3-Piperazinomethyl derivatives (e.g., from ) exhibited superior anti-inflammatory activity in carrageenan-induced edema models due to improved pharmacokinetics .

Physicochemical Properties

- Lipophilicity : The 3-chloropropyl chain increases log P (predicted ~2.1) compared to chlorzoxazone (log P = 1.6), enhancing blood-brain barrier penetration .

Activité Biologique

Overview

2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is a heterocyclic organic compound characterized by a benzoxazolone core with a 3-chloropropyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The exploration of its biological activity is critical as it may lead to the development of new therapeutic agents.

The exact mechanism of action for 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- remains largely unknown. However, it is hypothesized that the compound may interact with biological targets through nucleophilic substitution, similar to other chloropropyl derivatives. Research indicates that related compounds can affect various biochemical pathways, which could provide insights into the pharmacokinetics and therapeutic applications of this compound .

Anticancer Activity

Recent studies have demonstrated that derivatives of 2(3H)-benzoxazolone exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxic and apoptotic effects of synthesized derivatives against MDA-MB-231 breast cancer cells using MTT assays and TUNEL assays. Results indicated that certain derivatives induced apoptosis effectively at concentrations as low as 50 µM .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MDA-MB-231 | 50 | Induction of apoptosis |

| Compound 2 | HCT116 | Not specified | Caspase-3 activation |

| Compound 3 | MCF-7 | Not specified | DNA fragmentation |

Antimicrobial Activity

The antimicrobial properties of 2(3H)-Benzoxazolone derivatives have also been investigated. Compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections . The structure-activity relationship indicates that specific substitutions on the benzoxazolone core can enhance antimicrobial efficacy.

Case Studies

- Cytotoxicity and Apoptosis in Breast Cancer Cells : A study focused on the effects of newly synthesized benzoxazolone derivatives on MDA-MB-231 cells revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis through caspase-3 activation. The presence of chlorine substituents was found to enhance binding affinity to target proteins involved in apoptosis .

- Antimicrobial Screening : In another investigation, derivatives were screened against both gram-positive and gram-negative bacteria using disk diffusion methods. The results indicated that some compounds exhibited potent antimicrobial activity, supporting their potential use in developing new antibiotics .

Pharmacological Profile

The pharmacological activities attributed to 2(3H)-benzoxazolone derivatives include:

Q & A

Q. What are the common synthetic routes for preparing 3-(3-chloropropyl)-2(3H)-benzoxazolone?

The synthesis often involves alkylation or coupling reactions. For example, titanium(IV) chloride and tertiary amines (e.g., triethylamine) are used as catalysts in reactions with D-glyceraldehyde acetonide derivatives. Solvents like dichloromethane or tetrahydrofuran at controlled temperatures (-10°C to 10°C) are critical for optimizing yield . Additionally, alkylation of benzoxazolone scaffolds with 3-chloropropyl groups can be achieved via nucleophilic substitution or disulfide bond formation, as seen in analogous benzothiazole/imidazole syntheses .

Q. How can structural characterization of 3-(3-chloropropyl)-2(3H)-benzoxazolone derivatives be performed?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., chloropropyl chain attachment).

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray crystallography : If crystalline derivatives are obtained, to resolve 3D conformations. While specific data for this compound are limited, these methods are standard for benzoxazolone analogs .

Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?

- In vitro COX inhibition assays : Benzoxazolones often target cyclooxygenase (COX) enzymes, similar to NSAIDs. Use enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin suppression .

- Circadian rhythm models : Cell-based luciferase reporters (e.g., PER2::Luc) can assess effects on clock gene expression .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict interactions with circadian clock proteins?

- Target selection : Focus on core clock proteins (CLOCK:BMAL1, CRY1/2, PER1/2) due to structural homology with melatonin and indomethacin .

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking. For dynamics, employ GROMACS or AMBER to simulate binding stability over 100+ ns trajectories.

- Key metrics : Calculate binding free energies (MM/PBSA) and hydrogen-bonding patterns. CRY proteins show higher affinity due to hydrophobic pocket compatibility with the chloropropyl chain .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Pharmacophore refinement : Adjust substituent groups (e.g., 5-position substitutions) to enhance target selectivity.

- Mutagenesis studies : Validate predicted binding residues (e.g., CRY1’s F297, K319) via site-directed mutagenesis .

- Dose-response assays : Test multiple concentrations to identify non-linear effects, which may explain discrepancies between in silico and in vitro results .

Q. How does the 3-chloropropyl chain influence pharmacokinetic properties?

- Lipophilicity : The chloropropyl group increases logP, enhancing blood-brain barrier permeability but potentially reducing solubility. Use Hansen solubility parameters to optimize formulations.

- Metabolic stability : Test cytochrome P450 (CYP) metabolism in liver microsomes. Chlorine atoms may slow oxidative degradation compared to unsubstituted alkyl chains .

Q. What experimental designs are recommended for studying dual analgesic and circadian modulation effects?

- Animal models : Combine inflammatory pain models (e.g., carrageenan-induced paw edema) with circadian disruption (e.g., jet lag or shift-work simulations).

- Multi-omics integration : Pair RNA-seq (clock gene expression) with metabolomics (prostaglandin levels) to map mechanistic intersections .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for benzoxazolone derivatives?

- Variable substituents : Modify the benzoxazolone core at positions 5 and 6, and vary the chloropropyl chain length.

- Biological endpoints : Correlate structural changes with COX inhibition (IC50) and CRY/PER binding affinities (Kd).

- Statistical modeling : Use multivariate regression to identify key descriptors (e.g., steric bulk, electronic effects) .

Q. What analytical techniques detect degradation products of 3-(3-chloropropyl)-2(3H)-benzoxazolone?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.